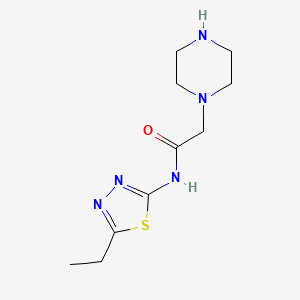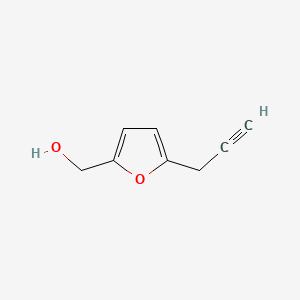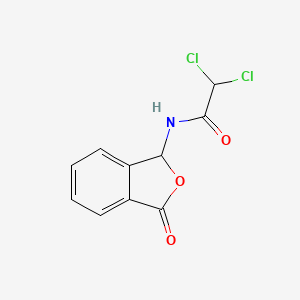
2,2-Dichloro-N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is an organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a dichloroacetamide group attached to a 3-oxo-1,3-dihydroisobenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide typically involves the reaction of 3-oxo-1,3-dihydroisobenzofuran with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-oxo-1,3-dihydroisobenzofuran+dichloroacetyl chloride→2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the isobenzofuran moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid and dichloroacetamide.
Reduction: 3-hydroxy-1,3-dihydroisobenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isobenzofuran moiety may also interact with cellular receptors or enzymes, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid
- Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
- N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is unique due to the presence of the dichloroacetamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isobenzofuran derivatives that may lack the dichloroacetamide functionality.
Eigenschaften
CAS-Nummer |
116421-50-2 |
|---|---|
Molekularformel |
C10H7Cl2NO3 |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
2,2-dichloro-N-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2NO3/c11-7(12)8(14)13-9-5-3-1-2-4-6(5)10(15)16-9/h1-4,7,9H,(H,13,14) |
InChI-Schlüssel |
HVUVRWVYOSDYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
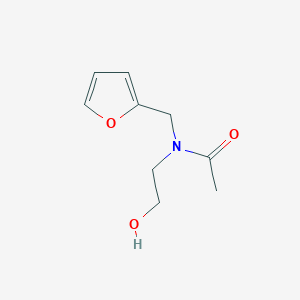
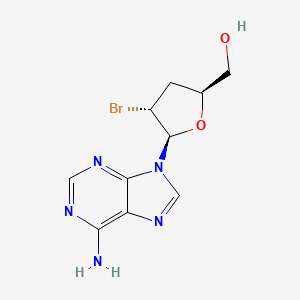
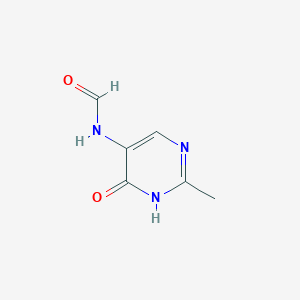
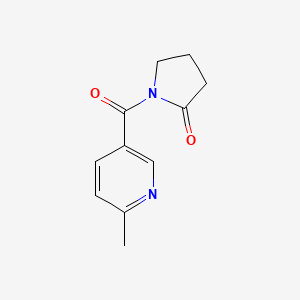
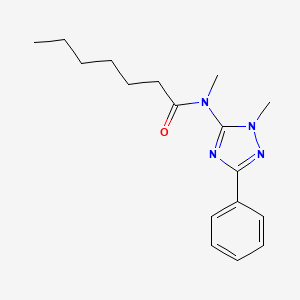
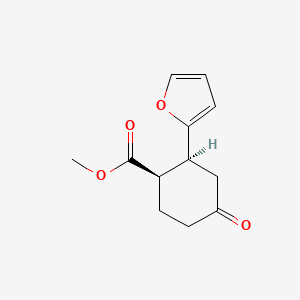

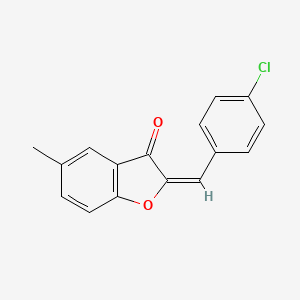
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

